N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide
Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorinated benzene ring, and a sulfonamide group
Properties
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c1-8-9(2)15-21-13(8)16-22(17,18)12-6-10(14)4-5-11(12)20-7-19-3/h4-6,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGZBAZUDFXXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=C(C=CC(=C2)F)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and minimizing the production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and oxazole derivatives, such as sulfisoxazole and sulfafurazole. These compounds share structural similarities but may differ in their functional groups and biological activities .
Uniqueness
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-fluoro-2-(methoxymethoxy)benzenesulfonamide is unique due to its combination of a fluorinated benzene ring and an oxazole ring, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
